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molecular formula C15H16BrNO2S B8528778 N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)propane-2-sulfonamide

Cat. No. B8528778
M. Wt: 354.3 g/mol
InChI Key: QSUNXTFHBBPPNJ-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Add DBU drop wise (8.76 mL, 56.92 mmol) to a solution of 2-(4-bromophenyl)phenylamine (3.53 g, 14.23 mmol) in methylene chloride (50 ml) at 0° C., followed by isopropylsulfonyl chloride (3.29 mL, 28.46 mmol) also added drop wise and stir the reaction at room temperature for 24 h. Remove solvent under reduce pressure and purify the residue by silica gel chromatography eluting with ethyl acetate:hexane 1:4 to ethyl acetate to provide the title compound (4.93 g, 98%). Mass spectrum (m/e): 355 (M+1); 353 (M−1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.29 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])=[CH:15][CH:14]=1.[CH:26]([S:29](Cl)(=[O:31])=[O:30])([CH3:28])[CH3:27]>C(Cl)Cl>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH:25][S:29]([CH:26]([CH3:28])[CH3:27])(=[O:31])=[O:30])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
3.53 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.29 mL
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane 1:4 to ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)NS(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.93 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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